

3,3,3-Trifluorolactic acid molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3,3,3-Trifluorolactic acid
Cat. No.:	B057191

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of **3,3,3-Trifluorolactic Acid**

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

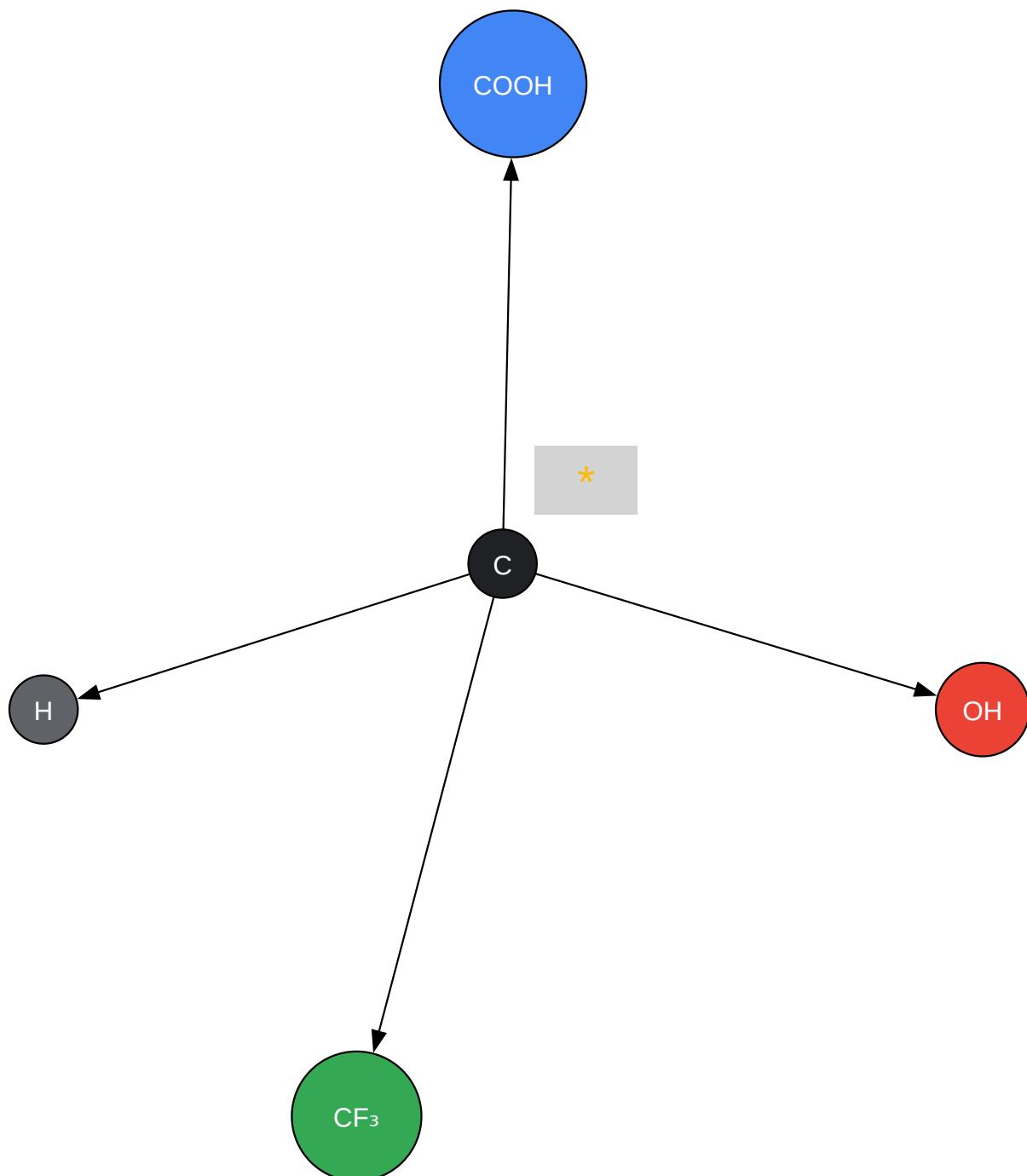
3,3,3-Trifluorolactic acid (TFLA), a non-natural, chiral fluorinated organic compound, represents a pivotal building block in modern medicinal chemistry and materials science. Its structure, characterized by a stereogenic center bearing a hydroxyl, a carboxylic acid, and a highly electronegative trifluoromethyl group, imparts a unique combination of properties that are highly sought after in the design of bioactive molecules. The strong electron-withdrawing nature of the trifluoromethyl moiety significantly enhances the acidity of the carboxylic acid and modulates the lipophilicity and metabolic stability of parent molecules. This guide provides a comprehensive analysis of the molecular architecture of TFLA, including its stereochemistry, validated spectroscopic characteristics, a field-proven protocol for chiral resolution, and the causal link between its structural features and its applications in pharmaceutical development.

Core Molecular Architecture and Physicochemical Identity

3,3,3-Trifluorolactic acid (IUPAC Name: 3,3,3-Trifluoro-2-hydroxypropanoic acid) is a structural analog of lactic acid where the three hydrogen atoms of the methyl group are

substituted by fluorine atoms. This substitution is the defining feature of the molecule, profoundly influencing its chemical behavior and utility.

The molecule possesses the chemical formula $C_3H_3F_3O_3$.^[1] At its core is a central carbon atom (C2) that serves as a stereocenter. This carbon is covalently bonded to four distinct substituents:


- A hydroxyl group (-OH)
- A carboxylic acid group (-COOH)
- A trifluoromethyl group (-CF₃)
- A hydrogen atom (-H)

The presence of the three fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing group. This inductive effect polarizes the molecule, significantly increasing the acidity of the carboxylic acid proton compared to its non-fluorinated counterpart, lactic acid. This enhanced acidity makes TFLA a useful acidic intermediate in organic synthesis.^[1]

Chirality: The Gateway to Enantiospecificity

The tetrahedral arrangement of four different groups around the C2 carbon renders **3,3,3-Trifluorolactic acid** a chiral molecule.^{[1][2]} Chirality is a fundamental property in drug design, as enantiomers of a bioactive compound often exhibit vastly different pharmacological and toxicological profiles.^[3] TFLA exists as a pair of non-superimposable mirror images known as enantiomers: **(R)-3,3,3-Trifluorolactic acid** and **(S)-3,3,3-Trifluorolactic acid**.

Unless subjected to enantioselective synthesis or resolution, TFLA is typically produced and supplied as a racemic mixture (an equal mixture of both enantiomers). The ability to separate these enantiomers is crucial for its application in the synthesis of single-enantiomer pharmaceuticals.^[4]

[Click to download full resolution via product page](#)

Figure 1: 2D representation of **3,3,3-Trifluorolactic acid**, highlighting the chiral center (C*).

Physicochemical Properties

The unique structural arrangement of TFLA gives rise to its characteristic properties, which are summarized below.

Property	Value	Source
CAS Number	684-07-1	[1] [5]
Molecular Formula	$C_3H_3F_3O_3$	[1]
Molecular Weight	144.05 g/mol	[1]
Appearance	Colorless liquid or solid	[1]
Solubility	Soluble in water	[5]

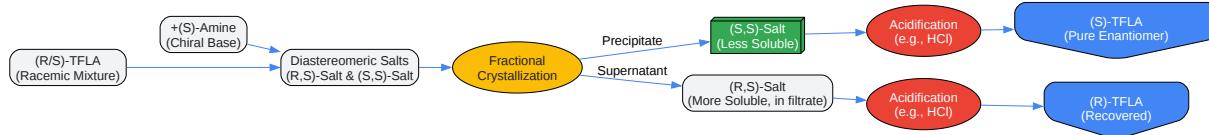
Spectroscopic Validation of Molecular Structure

The theoretical structure of TFLA is confirmed through a suite of spectroscopic techniques. Each method provides distinct, complementary data that, when synthesized, creates a self-validating system for structural elucidation. This data is indispensable for quality control and reaction monitoring in synthetic applications.

Technique	Observed Signal	Interpretation
¹ H NMR	Multiplet (quartet or more complex) for the C2-H proton. Broad singlet for the -OH proton. Broad singlet for the -COOH proton.	The splitting of the C2-H signal is due to coupling with the three fluorine atoms on the adjacent carbon. The hydroxyl and carboxylic acid protons are typically broad and may exchange with deuterium in solvents like D ₂ O.
¹⁹ F NMR	Singlet (or doublet if coupled to C2-H).	The three fluorine atoms are chemically equivalent, resulting in a single resonance. This signal may be split into a doublet by the C2-H proton.
¹³ C NMR	Three distinct signals are expected. The -CF ₃ carbon will appear as a quartet due to one-bond coupling to the three fluorine atoms. The -CH(OH)- and -COOH carbons will also be observable.	Confirms the presence of three unique carbon environments in the molecule.
IR Spectroscopy	Broad absorption band (~3400-2400 cm ⁻¹) for O-H stretching (superimposed alcohol and carboxylic acid). Strong, sharp absorption band (~1730 cm ⁻¹) for C=O stretching (carboxylic acid). Strong absorption bands (~1100-1350 cm ⁻¹) for C-F stretching.	Provides definitive evidence for the key functional groups: hydroxyl, carboxylic acid, and trifluoromethyl.

Experimental Protocol: Enantiomeric Resolution via Diastereomeric Salt Formation

For TFLA to be a viable starting material in the synthesis of chiral drugs, the separation of its racemic mixture into pure enantiomers is paramount. Diastereomeric salt formation is a robust and scalable method for achieving this.


Causality Behind the Method: The principle of this technique relies on the reaction of a racemic acid with a single enantiomer of a chiral base. This reaction produces a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts regenerates the pure, enantiomerically enriched acid.

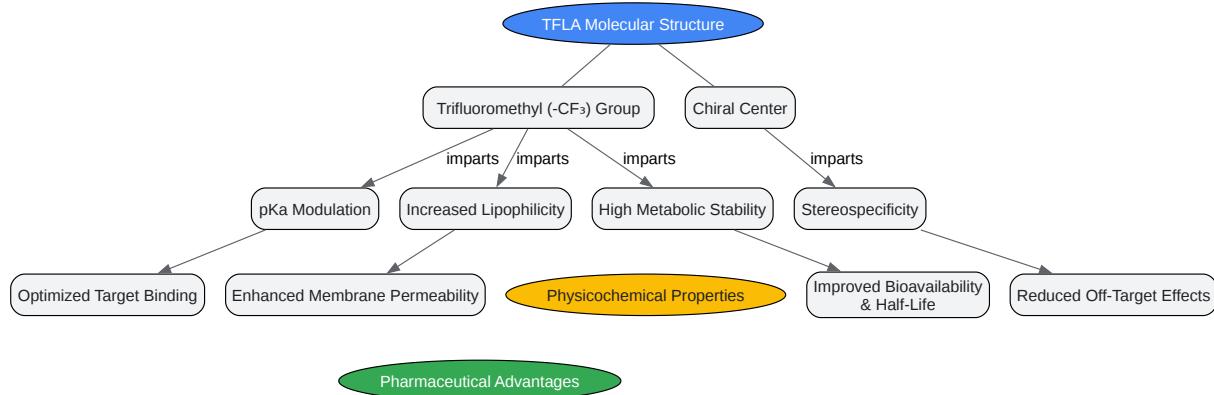
Step-by-Step Resolution Protocol

This protocol is adapted from established methodologies for the resolution of TFLA.[\[4\]](#)

- Salt Formation:
 - Dissolve 1.0 equivalent of racemic **3,3,3-Trifluorolactic acid** in a suitable solvent (e.g., ethanol/water mixture).
 - To this solution, add 0.5 equivalents of a chiral resolving agent, such as (S)-(-)-1-phenylethylamine, dropwise at room temperature with gentle stirring.
 - Expertise Insight: Using a sub-stoichiometric amount of the resolving agent often facilitates the preferential crystallization of one diastereomeric salt, leading to a higher enantiomeric excess in the first crop of crystals.
- Fractional Crystallization:
 - Allow the solution to cool slowly to induce crystallization. The salt of one diastereomer will preferentially precipitate due to its lower solubility in the chosen solvent system.
 - Collect the crystals by vacuum filtration and wash with a small amount of cold solvent to remove impurities.

- Trustworthiness: The efficiency of the separation is highly dependent on the solvent system and cooling rate. These parameters must be optimized to maximize yield and enantiomeric purity.
- Isolation of the Enantiomer:
 - Dissolve the collected crystals (the diastereomerically pure salt) in water.
 - Acidify the solution with a strong acid (e.g., 2M HCl) to a pH of ~1-2. This protonates the carboxylate, regenerating the free TFLA enantiomer, which may precipitate or be extracted.
 - Extract the aqueous solution with an organic solvent (e.g., diethyl ether or ethyl acetate).
 - Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically pure **3,3,3-Trifluorolactic acid**.
- Purity Analysis:
 - The enantiomeric excess (ee) of the final product must be determined using a chiral analytical technique, such as chiral HPLC or by converting the acid to a diastereomeric ester and analyzing by NMR.

[Click to download full resolution via product page](#)


Figure 2: Workflow for chiral resolution of TFLA via diastereomeric salt formation.

Role in Drug Development: From Structure to Function

The incorporation of the trifluoromethyl group ($-\text{CF}_3$) via building blocks like TFLA is a validated and powerful strategy in modern drug design.[6] The unique properties of this group can dramatically improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.

Key Advantages Conferred by the $-\text{CF}_3$ Group:

- Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile methyl or hydrogen group with a $-\text{CF}_3$ group can block oxidative metabolism at that position, increasing the drug's half-life and bioavailability.[1][7]
- Increased Lipophilicity: The $-\text{CF}_3$ group is highly lipophilic, which can improve a drug's ability to cross cellular membranes, including the blood-brain barrier. This is a critical factor for absorption and distribution.[1][7]
- Modulation of Binding Affinity: The strong electron-withdrawing nature and steric bulk of the $-\text{CF}_3$ group can alter the electronic properties and conformation of a molecule. This can lead to stronger and more selective binding to target enzymes or receptors.[7]
- pKa Tuning: The inductive effect can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the drug at physiological pH, which in turn affects solubility and receptor interaction.[6]

[Click to download full resolution via product page](#)

Figure 3: Logical relationship between TFLA's structure and its pharmaceutical utility.

Conclusion

3,3,3-Trifluorolactic acid is more than a simple fluorinated molecule; it is a sophisticated chemical tool. Its molecular structure, defined by the powerful trifluoromethyl group and an inherent chirality, provides a direct pathway to enhancing the druglike properties of complex bioactive compounds. A thorough understanding of its architecture, validated by spectroscopic analysis and harnessed through precise experimental protocols like chiral resolution, empowers researchers to rationally design the next generation of pharmaceuticals with improved efficacy, safety, and pharmacokinetic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 684-07-1: 3,3,3-Trifluorolactic acid | CymitQuimica [cymitquimica.com]
- 2. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 3. Chirality and Optical Activity [chemed.chem.purdue.edu]
- 4. researchgate.net [researchgate.net]
- 5. 3,3,3-TRIFLUOROLACTIC ACID | 684-07-1 [chemicalbook.com]
- 6. jelsciences.com [jelsciences.com]
- 7. nbinno.com [nbino.com]
- To cite this document: BenchChem. [3,3,3-Trifluorolactic acid molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b057191#3-3-3-trifluorolactic-acid-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com